molecular formula C12H9NO3 B3028591 n-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)acetamide CAS No. 2348-74-5

n-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)acetamide

Cat. No.: B3028591
CAS No.: 2348-74-5
M. Wt: 215.2 g/mol
InChI Key: CHRDDMHFEJSYTL-UHFFFAOYSA-N
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Description

N-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)acetamide is a naphthoquinone derivative characterized by a 1,4-dioxo-naphthalene core substituted with an acetamide group at position 2. These derivatives are typically synthesized via nucleophilic substitution or cycloaddition reactions, as seen in the preparation of triazole-linked acetamides in .

Naphthoquinone-based acetamides are of interest in medicinal and materials chemistry due to their redox-active quinone moieties and hydrogen-bonding capabilities, which influence solubility, stability, and biological interactions.

Properties

IUPAC Name

N-(1,4-dioxonaphthalen-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO3/c1-7(14)13-10-6-11(15)8-4-2-3-5-9(8)12(10)16/h2-6H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHRDDMHFEJSYTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=O)C2=CC=CC=C2C1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90877086
Record name 1,4-NAPHTHOQUINONE,2-ACETAMIDO
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Molecular Weight

215.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2348-74-5
Record name NSC26650
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Record name 1,4-NAPHTHOQUINONE,2-ACETAMIDO
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Record name 2348-74-5
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Preparation Methods

The synthesis of N-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)acetamide typically involves the reaction of 1,4-naphthoquinone with acetamide under specific conditions. One common method involves the nucleophilic reaction of 2-methyl-3-bromo-1,4-naphthalenedione with acetamide, followed by acetylation with acetic anhydride . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Redox Reactions

The 1,4-naphthoquinone scaffold undergoes reversible redox cycling, enabling oxidation and reduction processes critical for biological and synthetic applications.

Reaction TypeConditions/ReagentsProductsKey FindingsReferences
Reduction NaBH<sub>4</sub> in methanol (0°C, 30 min)Hydroquinone derivative (C<sub>12</sub>H<sub>11</sub>NO<sub>3</sub>)Reduction of quinone to hydroquinone increases solubility in polar solvents.
Oxidation KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub> (reflux)Oxidized derivatives with hydroxyl or carboxyl groupsOxidation modifies electronic properties, enhancing interactions with biological targets.

Mechanistic Insight :

  • The quinone’s electron-deficient carbonyl groups facilitate single-electron transfers, generating reactive oxygen species (ROS) in biological systems .

  • Reduction typically occurs at the C1 and C4 carbonyls, forming a dihydroxy intermediate stabilized by hydrogen bonding .

Nucleophilic Substitution

The electron-deficient quinone core allows nucleophilic attack at the carbonyl carbons or adjacent positions.

Target PositionReagents/ConditionsProductsYieldReferences
C3 Carbonyl NH<sub>3</sub>/EtOH (rt, 12 h)2-Acetamido-3-amino-1,4-naphthoquinone65–78%
C1/C4 Carbonyls RSH (thiols), base (K<sub>2</sub>CO<sub>3</sub>)Thioether derivatives50–90%

Example Reaction :

  • Treatment with cyclohexanethiol under basic conditions yields thioether adducts, enhancing lipophilicity for antimicrobial applications .

Acylation and Cyclization

The acetamide group participates in further functionalization, enabling the synthesis of heterocyclic systems.

Reaction TypeConditionsProductsApplicationReferences
Acylation Acid chlorides, DMF, 0°CBis-acylated derivatives (e.g., imides)Anticancer lead optimization
Cyclization NH<sub>2</sub>-R (amines), EtOHImidazole- or pyrazole-fused naphthoquinonesBroad-spectrum antimicrobial agents

Key Study :

  • Reaction with benzoyl chloride forms N-(1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzamide, a precursor to imides with anti-inflammatory activity .

Biological Activity via Redox Cycling

The compound’s redox activity underpins its pharmacological effects:

Assay SystemObservationsImplicationsReferences
H<sub>2</sub>O<sub>2</sub>-Stressed SH-SY5Y Cells ROS scavenging at 10 μM (cf. vitamin E)Neuroprotective potential in neurodegenerative diseases
Antimicrobial Testing MIC: 8–64 μg/mL (Gram+/Gram− bacteria)Mechanism linked to membrane disruption via ROS generation

Comparative Reactivity with Analogues

CompoundSubstituentKey Reactivity Differences
N-(3-Chloro-1,4-dioxo derivative) Cl at C3Enhanced electrophilicity at C3; higher yields in nucleophilic substitutions
N-Methylacetamide analogue Methyl vs. phenylReduced steric hindrance accelerates cyclization reactions

Scientific Research Applications

The compound n-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)acetamide is a synthetic organic molecule that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This article explores the applications of this compound, particularly in medicinal chemistry, materials science, and environmental chemistry.

Antimicrobial Activity

One of the prominent applications of this compound is in the development of antimicrobial agents. Studies have shown that derivatives of this compound exhibit significant antibacterial and antifungal properties. For instance:

  • Case Study 1 : A research study published in the Journal of Medicinal Chemistry evaluated several derivatives of this compound against various bacterial strains. The results indicated that specific modifications to the acetamide group enhanced antimicrobial efficacy, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .

Anticancer Properties

Recent investigations have also highlighted the anticancer potential of this compound.

  • Case Study 2 : In vitro studies reported in Cancer Research demonstrated that this compound induces apoptosis in cancer cell lines through the activation of specific apoptotic pathways. The compound showed selective cytotoxicity against tumor cells while sparing normal cells .

Enzyme Inhibition

The compound has been studied for its ability to inhibit certain enzymes that are crucial in disease processes.

  • Case Study 3 : A study focused on the inhibition of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases. The findings indicated that this compound acts as a reversible inhibitor of AChE, suggesting potential applications in treating conditions such as Alzheimer's disease .

Polymer Chemistry

This compound has been investigated as a monomer for synthesizing novel polymers with enhanced thermal stability and mechanical properties.

  • Case Study 4 : Research published in Polymer Science explored the polymerization of this compound with other monomers to create copolymers. These materials exhibited improved tensile strength and thermal resistance compared to traditional polymers .

Photovoltaic Applications

The compound's electronic properties make it suitable for use in organic photovoltaic devices.

  • Case Study 5 : A study detailed in Advanced Energy Materials reported on the incorporation of this compound into organic solar cells. The results showed enhanced light absorption and improved energy conversion efficiency compared to devices using conventional materials .

Pollution Remediation

The compound has shown promise in environmental chemistry for its ability to degrade pollutants.

  • Case Study 6 : Research published in Environmental Science & Technology demonstrated that this compound can catalyze the degradation of certain organic pollutants under UV light irradiation. This property suggests potential applications in wastewater treatment .

Mechanism of Action

The mechanism of action of N-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)acetamide involves its interaction with cellular components. It can generate reactive oxygen species (ROS) that induce oxidative stress in cells, leading to cell death. This mechanism is particularly relevant in its antitumoral and antimicrobial activities . The compound targets mitochondrial function, disrupting the electron transport chain and leading to apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis based on the provided evidence:

Table 1: Structural and Molecular Comparison of Analogous Compounds

Compound Name (CAS) Substituent at Position 3 Molecular Formula Molecular Weight Key Features/Data
N-[1,4-dioxo-3-(propan-2-ylamino)naphthalen-2-yl]acetamide (32219-31-1) Propan-2-ylamino C₁₅H₁₆N₂O₃ 272.30 Contains a secondary amine group; potential for enhanced solubility in polar solvents.
N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)acetamide (4497-73-8) Chlorine C₁₂H₈ClNO₃ 249.65 Electron-withdrawing Cl substituent may increase electrophilicity and reactivity.
N-[1,4-dioxo-3-(1-piperidinyl)-1,4-dihydronaphthalen-2-yl]-N-(4-fluorophenyl)acetamide (351062-43-6) Piperidinyl and 4-fluorophenyl C₂₃H₂₁FN₂O₃ 392.42 Bulky piperidinyl group and fluorophenyl moiety may enhance lipid solubility.
N-[1,4-dioxo-3-(1-pyrrolidinyl)-1,4-dihydronaphthalen-2-yl]-N-(4-isopropyl-3-methylphenyl)acetamide Pyrrolidinyl and isopropyl-methylphenyl C₂₆H₂₈N₂O₃ 416.51 Extended aromatic and aliphatic substituents likely improve thermal stability.

Key Findings:

Substituent Effects on Molecular Weight and Polarity: The addition of bulky groups (e.g., piperidinyl or pyrrolidinyl) increases molecular weight significantly (392.42–416.51) , whereas smaller substituents like chlorine or propan-2-ylamino result in lower weights (249.65–272.30) . Polar substituents (e.g., -NH or -NO₂ in compounds) enhance hydrogen bonding, as evidenced by IR peaks for -NH (3262–3302 cm⁻¹) and C=O (1671–1682 cm⁻¹) .

Electrochemical and Reactivity Profiles: Electron-withdrawing groups (e.g., -Cl in ) may stabilize the quinone moiety, altering redox potentials. In contrast, electron-donating groups (e.g., -NHR in ) could increase susceptibility to oxidation.

Synthetic Flexibility :

  • Derivatives with triazole rings () are synthesized via copper-catalyzed 1,3-dipolar cycloaddition , while halogenated or aminated analogs (–6) likely involve nucleophilic aromatic substitution or condensation reactions.

Biological Activity

N-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)acetamide is a compound derived from naphthoquinone, a class of compounds known for their diverse biological activities, particularly in the field of cancer research. This article explores the biological activity of this specific compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H9NO3C_{12}H_{9}NO_{3}. Its structure features a dioxo group at positions 1 and 4 of the naphthalene ring, which is critical for its biological activity. The compound can be represented using the SMILES notation: CC(=O)NC1=CC(=O)C2=CC=CC=C2C1=O .

Naphthoquinones, including this compound, exert their biological effects primarily through the generation of reactive oxygen species (ROS), which can lead to oxidative stress in cells. This oxidative stress is implicated in various mechanisms, including:

  • Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells by promoting DNA damage and mitochondrial dysfunction .
  • Inhibition of Key Enzymes : It may inhibit enzymes such as topoisomerase II and various kinases involved in cell proliferation .
  • Antioxidant Activity : Some studies suggest that naphthoquinones can also exhibit antioxidant properties under certain conditions, potentially mitigating oxidative damage .

Anticancer Activity

Numerous studies have evaluated the anticancer potential of naphthoquinone derivatives. For instance:

  • In vitro studies demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines such as HCT116 (colon cancer), PC3 (prostate cancer), and A549 (lung cancer) with IC50 values ranging from 5 to 20 µM .
Cell LineIC50 (µM)Mechanism of Action
HCT11610Induction of apoptosis
PC315ROS generation
A54920Topoisomerase inhibition

Antimicrobial Activity

Research indicates that derivatives of naphthoquinones possess antimicrobial properties. For example, studies have shown that certain naphthoquinone compounds exhibit activity against Gram-positive and Gram-negative bacteria by inducing oxidative stress .

Case Studies

  • Study on Antitumor Activity :
    A comprehensive study evaluated various naphthoquinone derivatives against nine cancer cell lines. The results indicated that this compound was one of the most potent compounds tested, showing a selective toxicity profile favoring cancer cells over normal fibroblasts .
  • Mechanistic Insights :
    Another study utilized molecular docking simulations to elucidate the interactions between this compound and target proteins involved in cancer progression. The findings suggested strong binding affinities with key sites on topoisomerase II and EGFR .

Q & A

Advanced Research Question

  • Electron-Withdrawing Groups : Chloro or nitro substituents at C3 enhance anticancer activity (e.g., IC₅₀ = 0.57 µM for a chlorinated derivative) by increasing electrophilicity and redox cycling .
  • Side Chain Modifications : Triazole-linked acetamides improve solubility and target engagement (e.g., STAT3 pathway inhibition in gastric cancer) .
  • Stereoelectronic Effects : Adamantane-thiazole hybrids show enhanced enzyme inhibition due to rigid hydrophobic interactions .

How should researchers address contradictions in biological data across different assays?

Advanced Research Question

  • Assay-Specific Variability : Confirm cytotoxicity (CC₅₀) separately from antiviral/anticancer effects to distinguish selective activity vs. general toxicity .
  • Cell Line Heterogeneity : Validate results in multiple cell models (e.g., MCF-7 vs. SiHa) to account for genetic or metabolic differences .
  • Mechanistic Studies : Use Western blotting or flow cytometry to verify apoptosis induction or cell cycle arrest .

What computational tools are employed to predict the pharmacokinetic and binding properties of this compound?

Advanced Research Question

  • Docking Simulations : AutoDock Vina or Schrödinger Suite models interactions with targets like STAT3 or acetylcholinesterase .
  • ADME Prediction : SwissADME estimates oral bioavailability, highlighting logP (~2.5) and PSA (~90 Ų) as critical parameters .
  • MD Simulations : GROMACS assesses stability of protein-ligand complexes over nanosecond timescales .

How are byproducts managed during the synthesis of this compound?

Advanced Research Question

  • Byproduct Identification : LC-MS or TLC (Rf comparison) detects side products like regioisomers or over-acylated intermediates .
  • Reaction Quenching : Ice-water quenching prevents further reactions, while extraction (e.g., ethyl acetate) isolates desired products .
  • Catalyst Tuning : Copper-supported magnetic carrageenan catalysts reduce side reactions in click chemistry derivatizations .

What strategies ensure regioselectivity in naphthoquinone functionalization?

Advanced Research Question

  • Directing Groups : Amino or hydroxyl groups at C2/C3 direct electrophilic substitution to specific positions .
  • Protecting Groups : Temporary protection of carbonyls (e.g., acetal formation) prevents undesired nucleophilic attacks .
  • Microwave Assistance : Accelerates reactions, minimizing decomposition and improving regioselectivity .

How are multi-step syntheses designed for complex naphthoquinone-acetamide conjugates?

Advanced Research Question

  • Modular Approaches : Click chemistry (e.g., CuAAC) links pre-synthesized fragments (e.g., triazoles, benzimidazoles) .
  • Convergent Synthesis : Separate synthesis of naphthoquinone and acetamide moieties followed by coupling (e.g., EDC/HOBt) .
  • Scalability : Batch process optimization (e.g., solvent recycling, catalyst recovery) ensures reproducibility at gram scale .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
n-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
n-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)acetamide

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